BenchChemオンラインストアへようこそ!

4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationships Hit-to-Lead Optimization

4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 300697-42-1, PubChem CID is a synthetic small molecule with the molecular formula C14H17N3O3S2 and a molecular weight of 339.4 g/mol. It belongs to the N-(thiazol-2-yl)benzamide class, characterized by a central benzamide scaffold substituted with a diethylsulfamoyl group at the para-position and an unsubstituted 1,3-thiazol-2-yl moiety at the amide nitrogen.

Molecular Formula C14H17N3O3S2
Molecular Weight 339.43
CAS No. 300697-42-1
Cat. No. B2547030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
CAS300697-42-1
Molecular FormulaC14H17N3O3S2
Molecular Weight339.43
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2
InChIInChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-7-5-11(6-8-12)13(18)16-14-15-9-10-21-14/h5-10H,3-4H2,1-2H3,(H,15,16,18)
InChIKeyJPKFFDDYBRWXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 300697-42-1): Structural Identity, Physicochemical Baseline, and Comparator Landscape for Informed Procurement


4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 300697-42-1, PubChem CID 1548149) is a synthetic small molecule with the molecular formula C14H17N3O3S2 and a molecular weight of 339.4 g/mol [1]. It belongs to the N-(thiazol-2-yl)benzamide class, characterized by a central benzamide scaffold substituted with a diethylsulfamoyl group at the para-position and an unsubstituted 1,3-thiazol-2-yl moiety at the amide nitrogen [1]. Its computed physicochemical properties include XLogP3-AA of 2, one hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds [1]. The compound is cataloged across multiple commercial screening libraries (e.g., Chem-Space CSSS00027989696, MFCD01930605), indicating its recognized utility as a versatile building block and screening candidate in medicinal chemistry campaigns [2].

Why 4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide Cannot Be Interchanged with Generic N-(Thiazol-2-yl)benzamide Analogs: Evidence of Substituent-Dependent Activity and Physicochemical Divergence


Within the N-(thiazol-2-yl)benzamide chemotype, minor structural modifications—such as sulfonamide N-substitution, thiazole ring saturation, or regioisomeric attachment—produce substantial shifts in biological activity and physicochemical profiles that render generic substitution unreliable. For instance, the diethylsulfamoyl group on the target compound confers a distinct hydrogen bond acceptor configuration (six total HBA) and optimal lipophilicity (XLogP3-AA = 2) [1], whereas the dihydro-thiazole analog (CAS 325735-96-4) loses aromaticity in the thiazole ring, fundamentally altering its electronic conjugation and target binding potential . Published studies on structurally related N-(benzothiazol/thiazol-2-yl)benzamides demonstrate that even single-atom variations between benzothiazole and thiazole scaffolds shift quorum sensing (QS) inhibitory potency, biofilm suppression, and molecular docking scores by several kilocalories per mole [2]. These findings confirm that the target compound occupies a specific and non-interchangeable position within its chemical series, making informed, evidence-based selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide vs. Closest Analogs


Structural Topology Divergence: Unsubstituted Thiazole Core Versus 4,5-Dihydro and 4-Substituted Analogs Determines Aromaticity and Hydrogen Bonding Capacity

4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide retains a fully aromatic thiazole ring, distinguishing it from the 4,5-dihydro analog (CAS 325735-96-4), which bears a saturated thiazoline ring [1]. This structural difference eliminates the aromatic ring current and π-stacking capability present in the target compound. Additionally, replacement of the 4-(diethylsulfamoyl)phenylamide attachment with the regioisomeric N-{4-[4-(diethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS not specified; Chem-Space Catalog No. 6950091) alters the molecular scaffold from N-(thiazol-2-yl)benzamide to a 2-aminothiazole benzamide, repositioning the hydrogen bond donor site [2].

Medicinal Chemistry Structure-Activity Relationships Hit-to-Lead Optimization

Quorum Sensing and Biofilm Inhibition: Class-Level Biological Activity Data for N-(Thiazol-2-yl)benzamide Derivatives Warrant Specific Selection of Diethylsulfamoyl-Substituted Compounds

A 2023 study by Sharma et al. evaluated a series of N-(benzo[d]thiazol-2-yl)benzamide and N-(thiazol-2-yl)benzamide derivatives (compounds 3a–h) for quorum sensing (QS) inhibition against Pseudomonas aeruginosa [1]. Molecular docking scores for the series ranged from –11.2 to –7.6 kcal/mol against the LasR QS receptor, with the benzothiazole-containing compounds demonstrating systematically higher binding affinities than their thiazole counterparts [1]. Although the specific target compound was not included in this study, its structural positioning as an N-(thiazol-2-yl)benzamide with an electron-withdrawing diethylsulfamoyl substituent places it within the active pharmacophore space defined by this work. The diethylsulfamoyl group is predicted to enhance solubility (via increased HBA count and polarity) relative to unsubstituted benzamide analogs while maintaining favorable lipophilicity (XLogP3-AA = 2), potentially addressing the bioavailability limitations observed for some highly lipophilic QS inhibitors [1][2].

Anti-Virulence Quorum Sensing Inhibition Pseudomonas aeruginosa Biofilm

Kinase Inhibition Landscape: Thiazol-2-yl Sulfonamide Derivatives Exhibit Sub-Micromolar Antiproliferative Activity with Substituent-Dependent Selectivity Profiles

A 2019 study published in the Journal of the Chinese Chemical Society reported the synthesis, anti-proliferative activity, and kinase inhibition profiles of a series of thiazol-2-yl-substituted sulfonamide derivatives [1]. The series included compounds with varying sulfonamide N-substituents, demonstrating IC50 values in the low micromolar range against cancer cell lines, with selectivity modulated by the sulfonamide substituent identity [1]. Separately, Jangam et al. (2023) reported N-(thiazol-2-yl)benzamide-quinoxaline hybrids as DNA topoisomerase II inhibitors, with compound 6i achieving IC50 values of 0.95 ± 0.063, 1.32 ± 0.16, and 1.24 ± 0.10 µM against MCF-7, A549, and HepG2 cell lines, respectively—outperforming etoposide [2]. The diethylsulfamoyl group on the target compound represents a specific, bulky, electron-withdrawing substituent that is distinct from the smaller substituents employed in both published series, making it a rationally designed probe for interrogating steric and electronic effects within the thiazole-sulfonamide kinase inhibitor pharmacophore.

Cancer Kinase Inhibition Antiproliferative Screening

Physicochemical Differentiation: Computed ADME and Drug-Likeness Profiling Highlights Advantages Over Higher-Molecular-Weight Benzothiazole Analogs

The target compound possesses computed physicochemical properties consistent with lead-like chemical space: MW = 339.4 Da, XLogP3-AA = 2, one HBD, six HBA, and six rotatable bonds [1]. In contrast, the common 6-ethoxy-benzothiazole analog 4-(diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 303124-24-5) shows MW = 433.5 Da and increased aromatic ring count, moving it further from fragment-like space [2]. The quinoxaline-N-(thiazol-2-yl)benzamide hybrids reported by Jangam et al. (2023) contain additional fused heterocycles, with MW values exceeding 450 Da [3]. The target compound's lower MW and favorable lipophilicity position it as a more attractive starting point for fragment-based screening or hit-to-lead optimization where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are prioritized selection criteria.

ADME Prediction Drug-Likeness Fragment-Based Drug Design

Commercial Availability and Catalog Representation: Multi-Vendor Stocking as a Practical Procurement Differentiator Versus Single-Source Analogs

4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is cataloged across multiple independent commercial suppliers and screening compound collections, including Chem-Space (CSSS00027989696, also listed as AE-848/36200041, CSC027989696, F0015-0617, PB28251325, Z28173857) [1]. This multi-vendor representation reduces supply chain risk relative to analogs that are single-sourced or available only through custom synthesis. For comparison, the 4-(4-bromophenyl)-substituted analog (CAS not specified) and the 4-(pyridin-3-yl)-substituted analog are primarily listed by single vendors . The compound's designation as an In-Stock Screening Compound (CSSS classification) confirms immediate availability for high-throughput screening without custom synthesis lead times, a critical practical differentiator for time-sensitive drug discovery projects.

Chemical Sourcing Screening Library Procurement Supply Chain Reliability

Synthetic Versatility: Unsubstituted Thiazole C-4 and C-5 Positions Enable Divergent Derivatization for Parallel Library Synthesis

A key structural differentiator of the target compound is the absence of substituents at the C-4 and C-5 positions of the thiazole ring, in contrast to common analogs bearing 4-phenyl, 4-(4-bromophenyl), 4-(pyridin-3-yl), or 5-acetyl-4-phenyl substituents . This unsubstituted thiazole architecture provides two chemically addressable positions for late-stage diversification via electrophilic aromatic substitution, directed C–H activation, or halogenation/cross-coupling sequences. The compound thus serves as a common intermediate for generating focused libraries of 4- and/or 5-substituted thiazole derivatives, enabling systematic SAR exploration that is not possible with pre-functionalized analogs . The diethylsulfamoyl group simultaneously acts as a stable, electron-withdrawing substituent that modulates the reactivity of the benzamide ring independently of thiazole derivatization.

Parallel Synthesis Library Design Late-Stage Functionalization

Research and Procurement Application Scenarios Where 4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (CAS 300697-42-1) Provides Evidenced Advantages Over Closest Analogs


Hit Identification and High-Throughput Screening Campaigns Targeting Anti-Virulence or Quorum Sensing Pathways

Based on published structure-activity data for the N-(thiazol-2-yl)benzamide class against P. aeruginosa LasR-mediated quorum sensing (docking scores –7.6 to –11.2 kcal/mol) [1], the target compound provides a balanced physicochemical profile (XLogP3-AA = 2, MW = 339.4 Da) suitable for primary screening at 10–30 µM without the solubility and aggregation liabilities of higher-MW benzothiazole analogs [2]. Its multi-vendor In-Stock status ensures rapid fulfillment for screening timelines, and the unsubstituted thiazole ring permits immediate follow-up chemistry for hit expansion without requiring re-synthesis of the core scaffold.

Parallel Library Synthesis for Kinase Inhibitor SAR Exploration

The diethylsulfamoyl substituent provides a sterically demanding, electron-withdrawing sulfonamide group that is underrepresented in published thiazole-sulfonamide kinase inhibitor series, where smaller methyl or unsubstituted sulfonamides predominate [1]. Procurement of the target compound as a core scaffold enables systematic variation at the thiazole C-4 and C-5 positions while holding constant the diethylsulfamoyl pharmacophore, generating focused libraries for probing steric tolerance in kinase ATP-binding pockets. This approach leverages the compound's dual diversification sites (vs. 0–1 for most commercial analogs) to maximize SAR information density per synthesis cycle [2].

Fragment-Based Drug Discovery (FBDD) and Lead-Like Compound Collection Enhancement

With a molecular weight of 339.4 Da, XLogP3-AA of 2, and one hydrogen bond donor, the target compound resides within lead-like chemical space (MW ≤ 350 Da, clogP ≤ 3) and is substantially lower in MW than prevalent benzothiazole analogs (MW > 430 Da) [1]. This positions the compound as a suitable addition to lead-like screening libraries where ligand efficiency (LE) and favorable ADME starting points are prioritized over potency. The compound's availability from multiple vendors as an In-Stock Screening Compound [2] further supports its inclusion in diversity-oriented screening collections.

Anti-Biofilm and Antimicrobial Resistance Research Requiring Chemically Distinct Chemical Probes

The emergence of antimicrobial resistance has driven demand for chemical probes that target virulence mechanisms rather than bacterial viability. The N-(thiazol-2-yl)benzamide chemotype has demonstrated sub-MIC QS inhibition and biofilm suppression in P. aeruginosa [1]. The target compound, with its specific diethylsulfamoyl substitution, provides a chemically distinct probe within this phenotype class, enabling researchers to dissect the contribution of sulfonamide electronic and steric properties to anti-virulence activity without confounding effects from additional fused rings or heteroatoms present in benzothiazole or quinoxaline-based analogs [2].

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.